

The Role of And-1 in Cisplatin Resistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	And1-IN-1
Cat. No.:	B15588592

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin remains a cornerstone of chemotherapy for various solid tumors, yet its efficacy is frequently undermined by the development of drug resistance. A growing body of evidence implicates the acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, as a critical mediator of cisplatin resistance. This technical guide provides a comprehensive overview of the molecular mechanisms by which And-1 contributes to cisplatin resistance, with a focus on its role in DNA damage response pathways. We present quantitative data on cisplatin sensitivity in relevant cancer cell lines, detailed experimental protocols for studying And-1 function, and visual representations of the key signaling pathways involved. Understanding the intricate role of And-1 is paramount for the development of novel therapeutic strategies to overcome cisplatin resistance and improve patient outcomes.

Introduction to And-1 and its Function

And-1 is a multifaceted protein characterized by the presence of an N-terminal WD40 repeat domain and a C-terminal High-Mobility Group (HMG)-box domain. These domains facilitate protein-protein and protein-DNA interactions, respectively, positioning And-1 as a crucial player in various cellular processes, most notably DNA replication and the DNA damage response (DDR). Its involvement in these fundamental pathways places it at the nexus of cell survival and, consequently, chemotherapeutic resistance.

The Central Role of And-1 in Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by inducing DNA interstrand crosslinks (ICLs), which impede DNA replication and transcription, ultimately triggering apoptosis. Cancer cells, however, can develop resistance by enhancing their DNA repair capacity. And-1 plays a pivotal role in this process through its involvement in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Homologous Recombination (HR).

The And-1-FANCM Axis in the Fanconi Anemia Pathway

The FA pathway is a critical mechanism for the repair of ICLs. A key early step in this pathway is the recruitment of the FANCM/FAAP24 complex to the site of the DNA lesion. Research has demonstrated that And-1 is a crucial factor in this recruitment process.[\[1\]](#)[\[2\]](#)

Upon cisplatin-induced DNA damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates And-1 at threonine 826 (T826).[\[1\]](#)[\[2\]](#) This phosphorylation event is a critical activation step, promoting a conformational change in And-1 that enhances its interaction with the FANCM/FAAP24 complex.[\[1\]](#)[\[2\]](#) The activated And-1 then facilitates the recruitment of the FANCM/FAAP24 complex to the ICL, initiating the downstream signaling cascade of the FA pathway, which includes the monoubiquitination of FANCD2 and FANCI, and subsequent DNA repair.[\[3\]](#)[\[4\]](#)[\[5\]](#) Studies have shown that levels of phosphorylated And-1 (p-T826) are significantly elevated in cisplatin-resistant ovarian cancer cells, highlighting the clinical relevance of this activation.[\[1\]](#)[\[2\]](#)

The And-1-CtIP Axis in Homologous Recombination

Homologous recombination is another essential DNA repair pathway that is activated in response to DNA double-strand breaks (DSBs), which can arise from ICLs. A critical step in HR is the resection of the DNA ends to generate 3' single-stranded DNA overhangs. And-1 has been shown to be a key regulator of this process through its interaction with CtIP (C-terminal binding protein interacting protein).[\[6\]](#)[\[7\]](#)

And-1 forms a complex with CtIP and is recruited to the sites of DSBs.[\[6\]](#)[\[7\]](#) This interaction is crucial for the efficient recruitment of CtIP to the damaged DNA, which in turn initiates DNA end resection.[\[6\]](#)[\[7\]](#) The resulting single-stranded DNA activates the ATR-Chk1 signaling pathway, leading to cell cycle arrest and allowing time for DNA repair.[\[6\]](#)[\[7\]](#) By promoting DNA end

resection and subsequent HR, And-1 contributes to the efficient repair of cisplatin-induced DNA damage, thereby promoting cell survival and resistance.

Signaling Pathways and Visualizations

The signaling cascades initiated by And-1 in response to cisplatin-induced DNA damage are complex and interconnected. The following diagrams, generated using the DOT language, illustrate these key pathways.

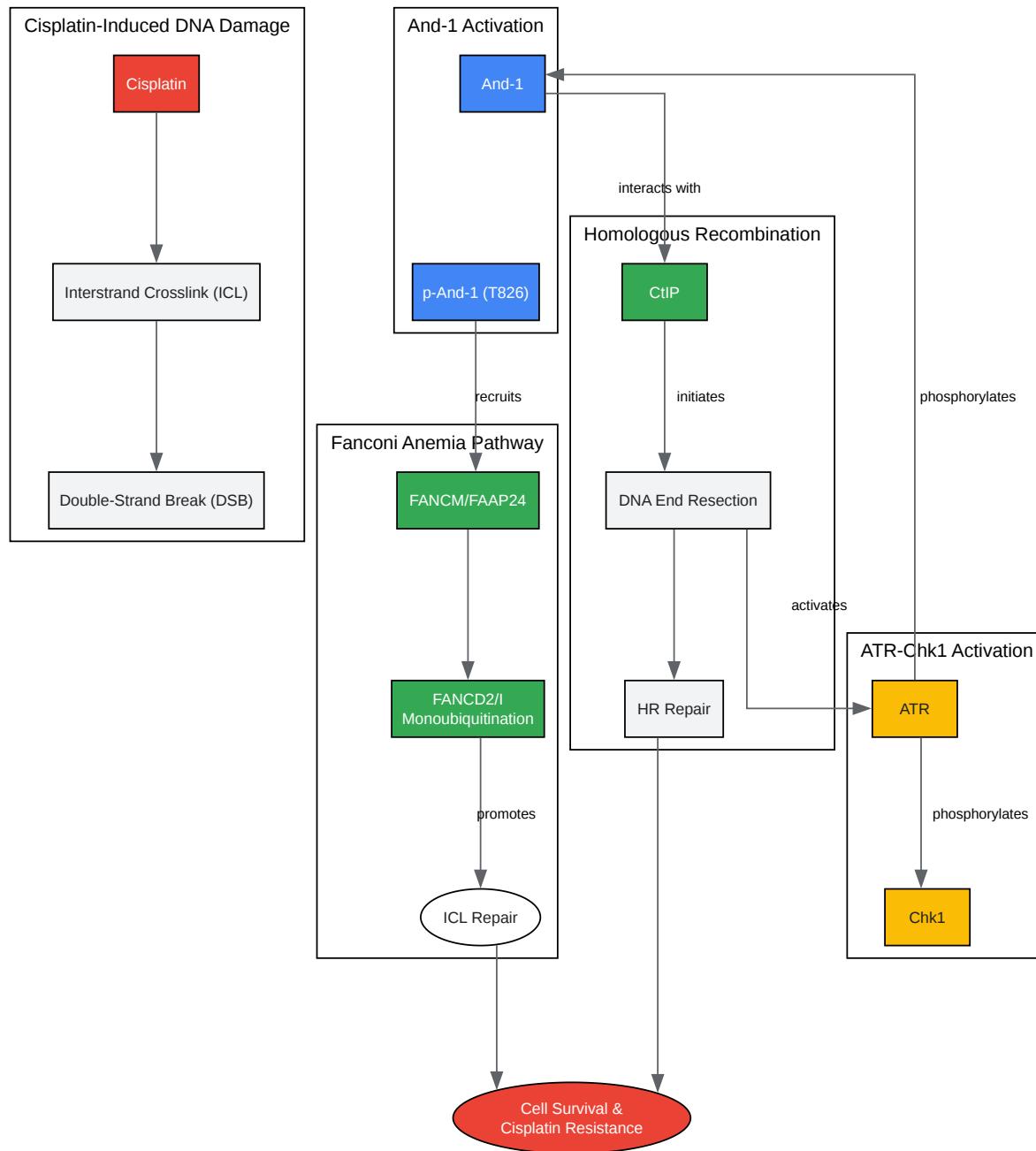
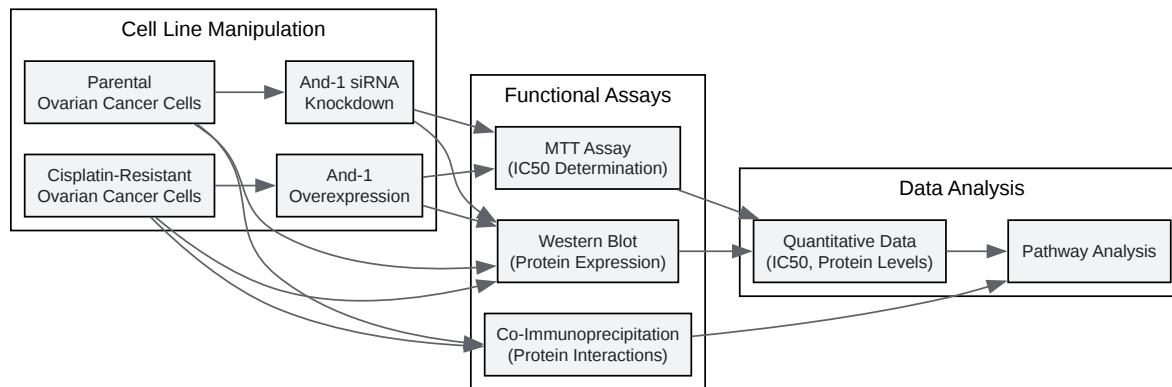


[Click to download full resolution via product page](#)

Figure 1. And-1 mediated cisplatin resistance pathways.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for studying And-1.

Quantitative Data on Cisplatin Resistance

The following tables summarize the quantitative data regarding the sensitivity of ovarian cancer cell lines to cisplatin and the impact of And-1.

Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines

Cell Line	Description	Cisplatin IC50 (μ M) at 72h	Fold Resistance	Reference
OV-90	Parental	16.75 \pm 0.83	-	[8]
OV-90/CisR1	Cisplatin- Resistant	59.08 \pm 2.89	3.53	[8]
OV-90/CisR2	Cisplatin- Resistant	70.14 \pm 5.99	4.19	[8]
SKOV-3	Parental	19.18 \pm 0.91	-	[8]
SKOV-3/CisR1	Cisplatin- Resistant	91.59 \pm 8.47	4.77	[8]
SKOV-3/CisR2	Cisplatin- Resistant	109.6 \pm 4.47	5.71	[8]
A2780	Parental	~6	-	[9]
A2780cis	Cisplatin- Resistant	~32	~5.3	[9]

Table 2: Effect of And-1 Inhibition on Cisplatin Sensitivity

Cell Line	Treatment	Effect on Cell Viability	Combination Index (CI)	Reference
IGROV1 CR	Cisplatin + CH3 (And-1 inhibitor)	Synergistic reduction in viability	< 1.0	[10]
IGROV1 CR	Cisplatin + Bazedoxifene Acetate (BZA; And-1 inhibitor)	Synergistic reduction in viability	< 1.0	[10]

Note: Specific IC50 values for And-1 knockdown or overexpression in ovarian cancer cells treated with cisplatin are not readily available in the reviewed literature, representing a

knowledge gap.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of And-1 in cisplatin resistance.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of cisplatin.

Materials:

- Ovarian cancer cell lines (e.g., OV-90, SKOV-3, A2780)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Cisplatin (stock solution in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of cisplatin in complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the cisplatin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[\[11\]](#)[\[12\]](#)[\[13\]](#)

siRNA-mediated Knockdown of And-1

This protocol describes the transient knockdown of And-1 expression using small interfering RNA (siRNA).

Materials:

- Ovarian cancer cell lines
- Lipofectamine RNAiMAX or similar transfection reagent
- Opti-MEM I Reduced Serum Medium
- siRNA targeting And-1 (WDHD1) and a non-targeting control siRNA. Specific validated sequences include:
 - si-WDHD1-#1: 5'-GAUCAGACAUUGUGCUAUUA-3'[\[14\]](#)
 - si-WDHD1-#2: 5'-GGUAAUACGUGGACUCCUA-3'[\[14\]](#)
 - A common target sequence for WDHD1 siRNA is: 5'-GCUGUGAAUUUAGCCAUUATT-3'[\[15\]](#)

Procedure:

- Seed cells in a 6-well plate to achieve 30-50% confluence on the day of transfection.
- For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

- Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complex to the cells and incubate for 48-72 hours at 37°C.
- After incubation, the cells can be used for downstream experiments such as Western blotting to confirm knockdown efficiency or cell viability assays.[\[14\]](#)[\[15\]](#)

Co-Immunoprecipitation (Co-IP) of And-1 and FANCM

This protocol is for investigating the interaction between endogenous And-1 and FANCM.

Materials:

- Ovarian cancer cell lysates
- Co-IP buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)
- Anti-And-1 antibody and anti-FANCM antibody (for immunoprecipitation and Western blotting)
- Normal rabbit or mouse IgG (as a negative control)
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Lyse cells in Co-IP buffer on ice for 30 minutes.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the primary antibody (e.g., anti-And-1) or control IgG overnight at 4°C with gentle rotation.

- Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
- Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using the appropriate antibodies (e.g., anti-FANCM).[16][17]

Conclusion and Future Directions

And-1 is a key regulator of cisplatin resistance in cancer cells, primarily through its roles in the Fanconi Anemia and Homologous Recombination DNA repair pathways. Its phosphorylation by ATR is a critical activating step that promotes the recruitment of essential repair factors to sites of cisplatin-induced DNA damage. The elevated levels of activated And-1 in resistant tumors underscore its potential as both a biomarker for predicting treatment response and a therapeutic target for overcoming cisplatin resistance.

Future research should focus on:

- Developing specific inhibitors of And-1: The discovery of small molecule inhibitors that disrupt the function of And-1, such as CH3 and Bazedoxifene Acetate, is a promising avenue.[10] Further development and optimization of such inhibitors could lead to novel therapeutic agents that re-sensitize resistant tumors to cisplatin.
- Elucidating the broader And-1 interactome: A comprehensive understanding of the proteins that interact with And-1 in the context of cisplatin resistance could reveal additional therapeutic targets.
- Clinical validation: Investigating the correlation between And-1 expression and/or phosphorylation status and clinical outcomes in patients receiving cisplatin-based chemotherapy is crucial for translating these preclinical findings to the clinic.

By continuing to unravel the complex role of And-1 in cisplatin resistance, the scientific community can pave the way for more effective and personalized cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA interferences targeting the Fanconi anemia/BRCA pathway upstream genes reverse cisplatin resistance in drug-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hsa_circ_0063804 enhances ovarian cancer cells proliferation and resistance to cisplatin by targeting miR-1276/CLU axis | Aging [aging-us.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. aacrjournals.org [aacrjournals.org]
- 15. WDHD1 is over-expressed in nasopharyngeal carcinoma and may control the expression of ITGAV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. And-1 coordinates with the FANCM complex to regulate Fanconi Anemia signaling and cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of And-1 in Cisplatin Resistance: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588592#role-of-and-1-in-cisplatin-resistance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com